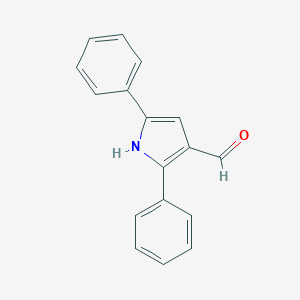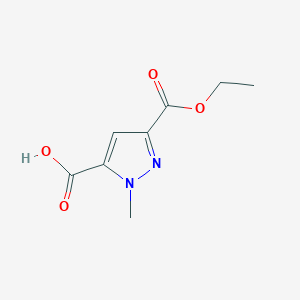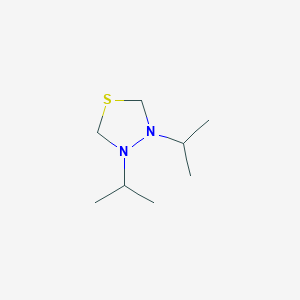
2,5-Diphenyl-1H-pyrrole-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Diphenyl-1H-pyrrole-3-carbaldehyde, also known as DPPC, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DPPC belongs to the pyrrole family and is widely used in various fields such as organic chemistry, medicinal chemistry, and material science.
Mechanism Of Action
The mechanism of action of 2,5-Diphenyl-1H-pyrrole-3-carbaldehyde is not fully understood, but it is believed to act as a nucleophile in various reactions. 2,5-Diphenyl-1H-pyrrole-3-carbaldehyde has been shown to undergo nucleophilic addition reactions with different electrophiles, such as aldehydes and ketones. This reaction leads to the formation of a new carbon-carbon bond, which is essential for the synthesis of various organic compounds.
Biochemical And Physiological Effects
2,5-Diphenyl-1H-pyrrole-3-carbaldehyde has not been extensively studied for its biochemical and physiological effects. However, some studies have shown that 2,5-Diphenyl-1H-pyrrole-3-carbaldehyde has potential anti-tumor activity. It has been shown to induce apoptosis in various cancer cell lines, including breast cancer and leukemia. 2,5-Diphenyl-1H-pyrrole-3-carbaldehyde has also been shown to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antibiotics.
Advantages And Limitations For Lab Experiments
One of the major advantages of using 2,5-Diphenyl-1H-pyrrole-3-carbaldehyde in lab experiments is its high purity and yield. The Pd-catalyzed Suzuki-Miyaura cross-coupling reaction is a reliable method for synthesizing 2,5-Diphenyl-1H-pyrrole-3-carbaldehyde with high purity and yield. However, one of the limitations of using 2,5-Diphenyl-1H-pyrrole-3-carbaldehyde is its high cost. 2,5-Diphenyl-1H-pyrrole-3-carbaldehyde is a relatively expensive compound, which can limit its use in large-scale experiments.
Future Directions
There are several future directions for the study of 2,5-Diphenyl-1H-pyrrole-3-carbaldehyde. One potential direction is the development of new synthetic methods for 2,5-Diphenyl-1H-pyrrole-3-carbaldehyde that are more cost-effective and environmentally friendly. Another direction is the study of the biochemical and physiological effects of 2,5-Diphenyl-1H-pyrrole-3-carbaldehyde in more detail. Further studies are needed to determine the potential anti-tumor activity of 2,5-Diphenyl-1H-pyrrole-3-carbaldehyde and its mechanism of action. Additionally, the use of 2,5-Diphenyl-1H-pyrrole-3-carbaldehyde as a ligand for the synthesis of metal complexes could be explored further for potential applications in catalysis and material science.
Synthesis Methods
The synthesis of 2,5-Diphenyl-1H-pyrrole-3-carbaldehyde is a multistep process that involves the reaction of 2,5-diphenylpyrrole with different reagents. One of the most common methods for synthesizing 2,5-Diphenyl-1H-pyrrole-3-carbaldehyde is the Pd-catalyzed Suzuki-Miyaura cross-coupling reaction. This method involves the reaction of 2,5-diphenylpyrrole with an arylboronic acid in the presence of a palladium catalyst and a base. The reaction yields 2,5-Diphenyl-1H-pyrrole-3-carbaldehyde with high purity and yield.
Scientific Research Applications
2,5-Diphenyl-1H-pyrrole-3-carbaldehyde has been extensively studied in scientific research due to its unique properties. It has been used as a building block for the synthesis of various organic compounds, including fluorescent dyes, liquid crystals, and conducting polymers. 2,5-Diphenyl-1H-pyrrole-3-carbaldehyde has also been used as a ligand for the synthesis of metal complexes that have potential applications in catalysis and material science.
properties
CAS RN |
110698-97-0 |
|---|---|
Product Name |
2,5-Diphenyl-1H-pyrrole-3-carbaldehyde |
Molecular Formula |
C17H13NO |
Molecular Weight |
247.29 g/mol |
IUPAC Name |
2,5-diphenyl-1H-pyrrole-3-carbaldehyde |
InChI |
InChI=1S/C17H13NO/c19-12-15-11-16(13-7-3-1-4-8-13)18-17(15)14-9-5-2-6-10-14/h1-12,18H |
InChI Key |
IWYHVTRFSJPFOF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC(=C(N2)C3=CC=CC=C3)C=O |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(N2)C3=CC=CC=C3)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(4'-Pentyl[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B177416.png)






![3-Methyl-7-nitrobenzo[d]isoxazol-6-ol](/img/structure/B177433.png)
![3H-spiro[1,3-benzothiazole-2,1'-cyclohexane]](/img/structure/B177440.png)
![trans-4-[2-(4-Pentylcyclohexyl)ethyl]cyclohexanone](/img/structure/B177444.png)



![4-[(3-Methylpiperidin-1-yl)sulfonyl]aniline](/img/structure/B177454.png)